4-((4-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 3-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzylidene)amino)phenylacetic acid
- 4-((3-Chlorobenzoyl)amino)phenylacetic acid
- 4-(2-(4-Chlorobenzylidene)hydrazino)-N-(3-chlorophenyl)-4-oxobutanamide
Uniqueness
4-((4-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring structure, which imparts specific biological activities not commonly found in other similar compounds
Properties
CAS No. |
478255-04-8 |
---|---|
Molecular Formula |
C15H10Cl2N4S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(4-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-6-4-10(5-7-12)9-18-21-14(19-20-15(21)22)11-2-1-3-13(17)8-11/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
DTMKOKQEUVXMFK-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.